molecular formula C8H8ClFO B2954190 (S)-1-(2-Chloro-5-fluorophenyl)ethanol CAS No. 1932506-72-3

(S)-1-(2-Chloro-5-fluorophenyl)ethanol

Cat. No. B2954190
CAS RN: 1932506-72-3
M. Wt: 174.6
InChI Key: FIYGPNJJPRDZHO-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis process of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” is not explicitly mentioned in the sources I found .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” is not provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” are not detailed in the sources I found .

Scientific Research Applications

Crystal Structure Analysis and Molecular Interactions

The study of crystal structures and molecular interactions forms a foundational aspect of chemical research, aiding in the understanding of compound behaviors and properties. For instance, X-ray crystallography of related fluorophenyl compounds has elucidated their crystal systems and molecular geometries, revealing intricate details such as intermolecular hydrogen bonding and the impact of halogen substitution on molecular interactions (Percino et al., 2008). These findings contribute to a deeper comprehension of how structural variations influence compound stability and reactivity.

Asymmetric Synthesis and Chiral Intermediates

Chiral intermediates play a crucial role in the synthesis of pharmaceuticals, showcasing the importance of enantioselective synthesis techniques. Research demonstrates the utility of microbial reductases in achieving high enantioselectivity for the synthesis of chiral alcohols, pivotal for antidepressant drug production (Choi et al., 2010). This area of study not only advances the field of green chemistry but also enhances the efficiency and selectivity of pharmaceutical manufacturing processes.

Biotransformation and Enantioselective Reduction

Biotransformation offers a green alternative for producing enantiomerically pure compounds, essential for drug development. The synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol through biotransformation-mediated methods exemplifies an efficient approach to obtaining key pharmaceutical intermediates with high enantiomeric excess (Martínez et al., 2010). This technique not only ensures the environmental friendliness of the synthesis process but also meets the stringent requirements for chirality in drug molecules.

Fluorescence Quenching and Photophysical Properties

The study of fluorescence quenching and photophysical properties is pivotal in the development of sensors and imaging agents. For instance, the fluorescence quenching behavior of boronic acid derivatives, similar in structure to (S)-1-(2-Chloro-5-fluorophenyl)ethanol, has been thoroughly investigated to understand the effects of alcohol solvents on fluorescence responses (Geethanjali et al., 2015). Insights from these studies are crucial for designing effective fluorescent probes for biological and environmental monitoring.

Aerobic Alcohol Oxidation

In the realm of catalysis, the development of efficient aerobic alcohol oxidation systems is essential for sustainable chemical synthesis. Research on organocatalytic systems, such as those employing 5-fluoro-2-azaadamantane N-oxyl, highlights the potential for mild, environmentally benign alcohol oxidation processes (Shibuya et al., 2011). These findings pave the way for the broader application of aerobic oxidation in pharmaceutical and fine chemical production, minimizing the environmental impact of chemical processes.

Mechanism of Action

The mechanism of action of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” is not mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” are not mentioned in the sources I found .

Future Directions

The future directions for the research and application of “(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol” are not mentioned in the sources I found .

properties

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGPNJJPRDZHO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1932506-72-3
Record name (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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